1-Cyclopropylpiperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

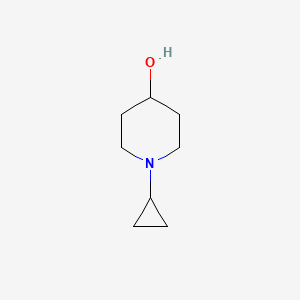

2D Structure

Properties

IUPAC Name |

1-cyclopropylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYTVMPUNMZTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680173 | |

| Record name | 1-Cyclopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851847-62-6 | |

| Record name | 1-Cyclopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclopropylpiperidin-4-ol chemical structure and properties

An In-Depth Technical Guide to 1-Cyclopropylpiperidin-4-ol: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, the piperidine ring stands out as one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. When functionalized with a cyclopropyl group at the nitrogen atom, the resulting N-cyclopropylpiperidine moiety offers a unique combination of properties, including metabolic stability and conformational constraint, that are highly desirable in drug candidates.[3]

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional building block that incorporates both the N-cyclopropylpiperidine scaffold and a hydroxyl group for further synthetic elaboration. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, and crucial applications, particularly its role in the development of potent antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Chemical Structure and Physicochemical Properties

This compound is a secondary alcohol derivative of piperidine, distinguished by the presence of a cyclopropyl group attached to the ring nitrogen. This structural combination imparts a unique set of properties that are highly advantageous in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, while the hydroxyl group at the 4-position serves as a convenient handle for introducing further molecular complexity.[3][4]

The molecular structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO | [4] |

| Molecular Weight | 141.21 g/mol | [4] |

| CAS Number | 102575-30-4 | N/A |

| Appearance | Colorless to light yellow crystalline powder or liquid | [4] |

| pKa (Piperidine Nitrogen) | ~10.5 - 11.5 (estimated) | [4] |

| Solubility | Moderate to high solubility in water; Soluble in polar organic solvents. | [4] |

| Melting Point | Data not readily available in cited literature. | |

| Boiling Point | Data not readily available in cited literature. |

Note: Experimental melting and boiling points are not consistently reported in publicly available literature. The physical state may vary depending on purity.

The basicity of the piperidine nitrogen, with an estimated pKa in the range of 10.5-11.5, allows for the formation of salts, which can significantly enhance aqueous solubility.[4] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom), along with the hydrophobic cyclopropyl and piperidine rings, gives the molecule an amphiphilic character.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is through the reductive amination of 4-piperidone with cyclopropanecarboxaldehyde, followed by reduction, or more directly, by reacting cyclopropylamine with a protected 4-piperidone. A highly effective one-pot procedure involves the reaction of cyclopropylamine with 1-Boc-4-piperidone followed by reduction and deprotection. A representative and widely utilized approach is the direct reductive amination between an amine and a ketone.

General Experimental Protocol: Reductive Amination

The following is a representative, step-by-step methodology for the synthesis of N-alkylated piperidinols via reductive amination. This protocol can be adapted for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for reductive aminations. It is less sensitive to moisture than sodium cyanoborohydride and can often be used in a one-pot procedure without the need to pre-form the imine.

-

Dichloromethane (DCM) or Dichloroethane (DCE) are common solvents for this reaction as they are relatively non-polar and aprotic, providing good solubility for the reactants and not interfering with the reaction mechanism.

-

The reaction is typically run at room temperature as it is generally efficient without heating, which minimizes side reactions.

-

A saturated sodium bicarbonate wash is used during the work-up to neutralize any remaining acid and remove water-soluble byproducts.

-

Purification by column chromatography is a standard method to isolate the desired product from unreacted starting materials and byproducts.

Step-by-Step Protocol:

-

To a stirred solution of 4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add cyclopropylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Disclaimer: The following spectral interpretations are predictive and based on the known chemical shifts and fragmentation patterns of similar N-alkylated piperidin-4-ol derivatives.

¹H NMR Spectroscopy

-

Cyclopropyl Protons: A multiplet in the upfield region, typically between δ 0.3-0.8 ppm.

-

Piperidine Protons (C2/C6 and C3/C5): A series of multiplets between δ 1.5-3.0 ppm. The protons alpha to the nitrogen (C2/C6) would be expected to be further downfield than those at C3/C5.

-

Piperidine Proton (C4-H): A multiplet around δ 3.5-4.0 ppm, shifted downfield due to the adjacent hydroxyl group.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-4.5 ppm.

¹³C NMR Spectroscopy

-

Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm for the CH₂ groups and δ 15-25 ppm for the CH.

-

Piperidine Carbons (C3/C5): A signal around δ 30-40 ppm.

-

Piperidine Carbons (C2/C6): A signal around δ 50-60 ppm.

-

Piperidine Carbon (C4): The carbon bearing the hydroxyl group would be expected around δ 65-75 ppm.

FT-IR Spectroscopy

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple sharp absorption bands between 2850-3000 cm⁻¹.

-

C-N Stretch: A medium absorption band in the region of 1000-1200 cm⁻¹.

-

C-O Stretch: A strong absorption band around 1050-1150 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 141.

-

Fragmentation: Common fragmentation patterns for piperidine derivatives involve the loss of substituents attached to the nitrogen and alpha-cleavage of the ring. A prominent fragment would be expected from the loss of the cyclopropyl group.

Applications in Drug Discovery

The structural features of this compound make it a highly valuable building block in the synthesis of complex drug-like molecules.[5][6] The piperidine scaffold is a common feature in centrally active agents and other therapeutics, while the N-cyclopropyl group is often introduced to enhance metabolic stability and fine-tune pharmacological activity.[3]

Key Intermediate for CCR5 Antagonists

A significant application of this compound and its derivatives is in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[4] CCR5 is a co-receptor that is crucial for the entry of the R5 tropic strains of HIV-1 into host T-cells.[7] By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication. Several potent piperidine-based CCR5 antagonists have been developed, and the N-cyclopropyl moiety is a common feature in these molecules.[1][8][9]

The hydroxyl group of this compound provides a strategic point for synthetic diversification, allowing for the attachment of other pharmacophoric elements required for high-affinity binding to the CCR5 receptor.

Caption: Role of this compound as a versatile building block.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique combination of a conformationally constrained N-cyclopropyl group and a synthetically tractable hydroxyl function on the privileged piperidine scaffold makes it an attractive starting material for the synthesis of complex and potent therapeutic agents. Its demonstrated utility in the development of CCR5 antagonists highlights its importance in the ongoing search for new medicines to combat significant global health challenges. Researchers and scientists in the pharmaceutical industry can leverage the properties of this compound to accelerate their drug discovery efforts.

References

- 1. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]- [webbook.nist.gov]

- 3. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 851847-62-6 [smolecule.com]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]

- 6. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(1-Cyclopropylpropyl)piperidin-4-ol | C11H21NO | CID 126988654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpiperidin-4-ol

Foreword: A Molecule of Growing Interest

1-Cyclopropylpiperidin-4-ol is a heterocyclic compound that has garnered increasing attention within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural motif, featuring a piperidine ring substituted with a cyclopropyl group at the nitrogen and a hydroxyl group at the 4-position, makes it a valuable intermediate in the synthesis of complex organic molecules. Notably, derivatives of this compound have shown potential as antiviral agents, underscoring the importance of a thorough understanding of its fundamental physicochemical properties for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of these properties, offering both established data and detailed methodologies for their experimental determination.

Molecular Identity and Structural Elucidation

A foundational aspect of characterizing any chemical entity is confirming its molecular structure and identity. For this compound, this is achieved through a combination of spectroscopic techniques.

1.1. Core Structural Information

| Property | Value | Source |

| CAS Number | 851847-62-6 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CC1N2CCC(CC2)O | [1] |

| InChI Key | CAYTVMPUNMZTFU-UHFFFAOYSA-N | [1] |

1.2. Spectroscopic Analysis: A Practical Approach

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework.

-

¹H NMR: Would be expected to show characteristic signals for the cyclopropyl protons, the piperidine ring protons, and the proton of the hydroxyl group. The chemical shifts and coupling constants would confirm the connectivity of these groups.

-

¹³C NMR: Would reveal the number of unique carbon environments, corresponding to the cyclopropyl, piperidine, and hydroxyl-bearing carbons.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-N, C-O, and C-H stretching and bending vibrations would also be present.

-

Mass Spectrometry (MS): This technique provides information about the mass of the molecule and its fragmentation pattern, further confirming its identity. The molecular ion peak [M]⁺ would be observed at m/z 141, with other fragments corresponding to the loss of functional groups.

Physicochemical Properties: Bridging Structure and Function

The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence its formulation, delivery, and bioavailability.[2][3]

2.1. Physical State and Appearance

This compound is typically a solid crystalline powder under standard conditions, though it may also be found as a liquid depending on its purity.[1] It is generally colorless to a light yellow.[1]

2.2. Thermal Properties: Melting and Boiling Points

Specific, experimentally determined melting and boiling points for this compound are not extensively documented in publicly available literature. However, we can infer expected ranges based on structurally similar compounds. For instance, the parent compound, 4-piperidinol, has a melting point of 86-90°C and a boiling point of 108-114°C at 10 mmHg.[1] The introduction of the cyclopropyl group is expected to influence these values.

Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)

The rationale for using DSC is its high precision and the small sample size required.

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: A DSC instrument is calibrated using certified standards (e.g., indium). An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

2.3. Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. This compound exhibits moderate to high solubility in water, which is characteristic of piperidine derivatives containing a polar hydroxyl group.[1][4]

Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Moderate to High | The presence of the polar hydroxyl group and the nitrogen atom allows for hydrogen bonding with water.[1][4] |

| Polar Organic Solvents (e.g., Ethanol, Methanol) | High | "Like dissolves like"; the polar nature of the molecule facilitates dissolution in polar organic solvents.[5] |

| Nonpolar Organic Solvents (e.g., Hexane) | Low | The overall polarity of the molecule limits its solubility in nonpolar environments.[5] |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.4. Acid-Base Properties: pKa

The pKa value is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The piperidine nitrogen in this compound is basic. Computational estimates suggest a pKa value for the piperidine nitrogen in the range of 10.5-11.5.[1]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and widely used method for the experimental determination of pKa.[1][3]

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at which half of the piperidine nitrogen is protonated (the half-equivalence point).

2.5. Lipophilicity: LogP and LogD

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

LogP: The partition coefficient between n-octanol and water for the neutral form of the molecule.

-

LogD: The distribution coefficient at a specific pH, which accounts for both the neutral and ionized forms of the molecule.

Computational estimates for the LogP of this compound are in the range of 0.5-1.0, indicating moderate lipophilicity.[1] The introduction of the cyclopropyl group increases the lipophilicity compared to the parent compound, 4-piperidinol (LogP = -0.52).[1]

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

-

Phase Preparation: n-Octanol and an aqueous buffer (of a specific pH for LogD determination) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed in a sealed container and agitated until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Safety and Handling

Synthesis and Reactivity

This compound is a valuable synthetic intermediate.[1] It can be synthesized through various routes, with a common method being the reductive amination of 4-piperidone with cyclopropylamine.[1] The hydroxyl group can undergo oxidation to form the corresponding ketone, and the piperidine nitrogen can participate in N-alkylation reactions, making it a versatile building block for the synthesis of more complex molecules.[1][8]

Conclusion: A Versatile Building Block

This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet fully established in the public domain, this guide provides a comprehensive framework for its characterization. By employing the standardized, field-proven methodologies detailed herein, researchers can confidently determine the critical parameters necessary to advance their work with this promising molecule. The interplay of its moderate lipophilicity, aqueous solubility, and basicity provides a solid foundation for its use in the development of novel therapeutics and other advanced materials.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 3. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]

- 7. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]

- 8. chemrevlett.com [chemrevlett.com]

Introduction: A Versatile Scaffold in Modern Chemistry

An In-depth Technical Guide to 1-Cyclopropylpiperidin-4-ol (CAS: 851847-62-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a cyclopropyl group and a hydroxyl group at the C4 position.[1] Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol .[1][2] This molecule has garnered significant interest in medicinal chemistry and organic synthesis due to its unique combination of structural motifs. The piperidine core is a privileged scaffold, prevalent in numerous pharmaceuticals, while the cyclopropyl group is a valuable bioisostere known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, grounded in established scientific principles.

Physicochemical & Structural Properties

The compound typically presents as a colorless to light yellow solid crystalline powder or liquid, contingent on purity and ambient conditions.[1] Its structural characteristics, including the strained three-membered cyclopropyl ring and the polar hydroxyl group, dictate its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 851847-62-6 | [1][2] |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1] |

| Appearance | Colorless to light yellow powder/liquid | [1] |

| Melting Point | -13 °C (9 °F) | [5] |

| Boiling Point | 106 °C (223 °F) | [5] |

| Density | 0.862 g/cm³ at 20 °C (68 °F) | [5] |

| logP (Octanol/Water) | 0.64 - 0.7 | [5] |

| pKa | ~10.5 - 11.5 (Piperidine Nitrogen) | [1] |

| Solubility | Moderate to high solubility in water; soluble in various organic solvents. | [1] |

Core Synthesis: Reductive Amination Pathway

A robust and common method for synthesizing this compound is through the reductive amination of 4-piperidone with cyclopropanecarboxaldehyde, followed by reduction, or more directly via N-alkylation of piperidin-4-ol. However, a frequently cited laboratory-scale synthesis involves the direct reductive amination of 4-piperidone with cyclopropylamine.[1] This method is efficient and leverages readily available starting materials.

Causality of Reagent Selection

The choice of a reducing agent is critical for the success of this reaction. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[6] These reagents are chemoselective, meaning they will readily reduce the protonated iminium intermediate formed in situ but are slow to reduce the starting ketone. This selectivity prevents the wasteful formation of 4-hydroxypiperidine and ensures the reaction proceeds cleanly towards the desired N-alkylated product. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion intermediate.

Caption: Reductive Amination Synthesis Workflow.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq), cyclopropylamine (1.2 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

-

pH Adjustment: If starting with the hydrochloride salt of the piperidone, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free base.

-

Iminium Formation: Add glacial acetic acid (catalytic amount, ~0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on the known effects of the functional groups present.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Signal / Peak |

| ¹H NMR | Chemical Shift (δ) | ~3.5-3.8 ppm (m, 1H, CH-OH), ~2.8-3.0 ppm (m, 2H, piperidine CH₂ axial), ~2.2-2.4 ppm (m, 2H, piperidine CH₂ equatorial), ~1.6-1.8 ppm (m, 1H, cyclopropyl CH), ~1.5-1.7 ppm (m, 2H, piperidine CH₂), ~1.3-1.5 ppm (m, 2H, piperidine CH₂), ~0.4-0.6 ppm (m, 2H, cyclopropyl CH₂), ~0.2-0.4 ppm (m, 2H, cyclopropyl CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~68-70 ppm (C-OH), ~55-58 ppm (N-CH₂ piperidine), ~35-38 ppm (CH₂ piperidine), ~8-10 ppm (N-CH cyclopropyl), ~4-6 ppm (CH₂ cyclopropyl) |

| IR | Wavenumber (cm⁻¹) | 3300-3500 (broad, O-H stretch), 2920-2980 (C-H stretch, aliphatic), 1050-1150 (C-O stretch), 1100-1200 (C-N stretch) |

| MS (EI) | m/z | 141 (M⁺), fragments corresponding to loss of H₂O, cyclopropyl group, etc. |

Reactivity and Potential for Derivatization

The molecule's two primary functional groups, the secondary alcohol and the tertiary amine, are key sites for further chemical modification. This versatility makes it a valuable building block for creating libraries of compounds for drug discovery.[1][7]

Caption: Key Derivatization Pathways.

-

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation to yield the corresponding ketone, 1-cyclopropylpiperidin-4-one.[1]

-

Substitution and Esterification: The hydroxyl group can undergo nucleophilic substitution or be converted into esters and ethers, allowing for the introduction of diverse functional groups.[1]

-

Salt Formation: The basic piperidine nitrogen readily forms salts with various acids, a common strategy to improve the aqueous solubility and crystalline properties of drug candidates.[1]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable intermediate in pharmaceutical research.

-

Antiviral Research (HIV): Notably, this compound and its derivatives have been investigated as antagonists of the chemokine receptor CCR5.[1] The CCR5 receptor is a crucial co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. By blocking this receptor, these compounds can inhibit viral entry, positioning them as potential candidates for antiviral therapies.[1]

-

Privileged Scaffold: The piperidine ring is one of the most common N-heterocycles found in marketed drugs.[4] Its chair-like conformation allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.

-

Metabolic Stability: The incorporation of a cyclopropyl group is a well-established medicinal chemistry tactic to block sites of metabolism. The strained C-H bonds of the cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to analogous alkyl groups, often leading to improved pharmacokinetic profiles.[3]

Safety, Handling, and Storage

As a chemical intermediate, this compound possesses significant hazards that require strict safety protocols. The Safety Data Sheet (SDS) indicates it is a highly flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[5] It also causes severe skin burns and eye damage.[5][8]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

-

Handling: All manipulations should be performed within a certified chemical fume hood.[5] Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant antistatic protective clothing, chemical-resistant gloves, and safety goggles/face shield.[5] Avoid inhalation of vapors and any direct contact with skin or eyes.[5][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10] Keep away from heat, sparks, open flames, and other sources of ignition.[5][9] The storage area should be accessible only to authorized personnel.[5]

-

Fire Safety: Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing fires.[8] Vapors may form an explosive mixture with air.[5]

Conclusion

This compound (CAS 851847-62-6) is a strategically important chemical building block. Its synthesis is well-established, primarily via reductive amination, and its structure is readily confirmed by standard spectroscopic techniques. The compound's value lies in the synergistic combination of the privileged piperidine scaffold and the beneficial pharmacokinetic influence of the cyclopropyl moiety. Its demonstrated biological activity, particularly in antiviral research, and its versatility as an intermediate for creating diverse chemical entities underscore its continued relevance for scientists and researchers in the field of drug discovery and development.

References

- 1. Buy this compound | 851847-62-6 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. 851847-62-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Biological Activity of 1-Cyclopropylpiperidin-4-ol Derivatives

Abstract

The 1-cyclopropylpiperidin-4-ol scaffold represents a compelling, yet relatively underexplored, chemical space in the landscape of modern drug discovery. This technical guide provides a comprehensive overview of the rationale behind the design of these derivatives, their potential biological activities, and the experimental methodologies required for their synthesis and pharmacological characterization. Drawing upon established principles from analogous piperidine-based ligands, particularly in the realm of opioid receptor modulation, this document serves as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in harnessing the therapeutic potential of this unique chemical class. The guide details structure-activity relationships (SAR), step-by-step experimental protocols for in vitro and in vivo evaluation, and visual representations of key concepts to facilitate a deeper understanding of this promising area of research.

Introduction: The Rationale for this compound Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal template for interacting with a variety of biological targets. The 4-hydroxypiperidine motif, in particular, is a common feature in many analgesic compounds, where the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, enhancing receptor affinity and modulating pharmacological properties.[2][3]

The introduction of a cyclopropyl group at the piperidine nitrogen is a strategic design element. The cyclopropyl moiety is a bioisostere of a vinyl group and is known to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to target proteins.[4] In the context of opioid receptor ligands, the N-cyclopropylmethyl substituent is a classic feature of opioid antagonists like naltrexone and mixed agonist-antagonists, highlighting the significant impact of this small carbocycle on pharmacological activity. This guide focuses on the direct N-cyclopropyl substitution, which is anticipated to confer a distinct pharmacological profile compared to its N-cyclopropylmethyl counterpart.

This guide will explore the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a primary focus on their potential as modulators of opioid receptors, while also considering their potential for activity at other CNS targets.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several established synthetic routes. A common and versatile method involves the reductive amination of a suitable 4-piperidone precursor with cyclopropylamine.

General Synthesis of 1-Cyclopropyl-4-aryl-4-hydroxypiperidines

A key class of derivatives are the 4-aryl-4-hydroxypiperidines. The synthesis of these compounds typically starts from 1-benzyl-4-piperidone, which can be readily converted to a variety of 4-aryl-4-hydroxypiperidines. Subsequent debenzylation followed by N-alkylation with a cyclopropyl group yields the target compounds.

Experimental Protocol: Synthesis of 1-Cyclopropyl-4-(4-chlorophenyl)-4-hydroxypiperidine

-

Step 1: Grignard Reaction with 1-Benzyl-4-piperidone. To a solution of 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Stir the mixture until the Grignard reagent is formed. Cool the solution to 0°C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine.

-

Step 2: Debenzylation. Dissolve the product from Step 1 in ethanol and add palladium on carbon (10%). Subject the mixture to hydrogenation at 50 psi for 24 hours. Filter the catalyst and concentrate the filtrate under reduced pressure to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

-

Step 3: N-Cyclopropylation. To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in a suitable solvent such as dimethylformamide (DMF), add (1-ethoxycyclopropoxy)trimethylsilane and a reducing agent like sodium cyanoborohydride. Stir the reaction at room temperature overnight. Purify the final product by column chromatography.

Biological Evaluation: A Focus on Opioid Receptor Modulation

Based on the structural features of the this compound scaffold, a primary area of biological investigation is its interaction with opioid receptors (mu, delta, and kappa). The following sections detail the key in vitro and in vivo assays necessary to characterize the pharmacological profile of these derivatives.

In Vitro Characterization

Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor.[1] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Opioid Receptor Radioligand Displacement Assay [5][6]

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Diprenorphine (a non-selective opioid antagonist).

-

Procedure: a. In a 96-well plate, combine the cell membrane preparation, [³H]-diprenorphine (at a concentration near its Kd), and varying concentrations of the this compound derivative. b. For non-specific binding determination, include wells with a high concentration of a non-labeled universal opioid ligand (e.g., naloxone). c. Incubate the plates at room temperature for 60-90 minutes. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. The GTPγS binding assay is a widely used method to measure G-protein activation, an early event in GPCR signaling.[7][8]

Experimental Protocol: [³⁵S]GTPγS Binding Assay [7][8][9]

-

Membrane Preparation: Use the same membrane preparations as in the radioligand binding assay.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reagents: [³⁵S]GTPγS and GDP.

-

Procedure: a. In a 96-well plate, combine the membrane preparation, saponin (to permeabilize the membranes), GDP, and varying concentrations of the this compound derivative. b. To determine antagonist activity, pre-incubate the membranes with the test compound before adding a known opioid agonist. c. Initiate the reaction by adding [³⁵S]GTPγS. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold assay buffer. g. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for agonists. For antagonists, determine the IC50 and calculate the Kb value.

Diagram: GPCR Signaling and the GTPγS Assay

Caption: The GTPγS binding assay measures G-protein activation.

In Vivo Assessment of Analgesic Activity

The hot-plate test is a classic and reliable method for assessing the central analgesic effects of compounds in rodents.[10][11][12]

Experimental Protocol: Rodent Hot-Plate Test [10][11][12]

-

Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals: Male Swiss Webster mice or Sprague-Dawley rats.

-

Procedure: a. Acclimatize the animals to the testing room for at least 60 minutes before the experiment. b. Administer the this compound derivative or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous, or oral). c. At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animal on the hot plate. d. Start a timer and observe the animal for nociceptive responses, such as hind paw licking, flicking, or jumping. e. Record the latency to the first nociceptive response. f. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

-

Data Analysis: Compare the response latencies of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). Calculate the percentage of maximal possible effect (%MPE).

Diagram: Experimental Workflow for In Vivo Analgesic Testing

Caption: Workflow for the rodent hot-plate test.

Structure-Activity Relationships (SAR) and Data Interpretation

While a comprehensive SAR for this compound derivatives is yet to be established, we can extrapolate potential trends based on related classes of compounds. The following table presents hypothetical data for a series of 1-cyclopropyl-4-aryl-4-hydroxypiperidines to illustrate how SAR data can be organized and interpreted.

Table 1: Hypothetical In Vitro and In Vivo Data for 1-Cyclopropyl-4-aryl-4-hydroxypiperidine Derivatives

| Compound | R (Aryl Group) | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) | δ-Opioid Ki (nM) | [³⁵S]GTPγS Emax (%) at μ-OR | Hot-Plate ED₅₀ (mg/kg) |

| 1a | Phenyl | 15.2 | 250.6 | 450.1 | 85 (Agonist) | 2.5 |

| 1b | 4-Chlorophenyl | 8.9 | 180.3 | 390.7 | 92 (Agonist) | 1.2 |

| 1c | 4-Fluorophenyl | 10.1 | 210.5 | 410.2 | 88 (Agonist) | 1.8 |

| 1d | 4-Methoxyphenyl | 25.6 | 350.1 | 550.8 | 75 (Agonist) | 5.1 |

| 1e | 3-Hydroxyphenyl | 5.4 | 120.7 | 280.4 | 95 (Agonist) | 0.8 |

| 1f | 2-Thienyl | 18.3 | 280.9 | 480.5 | 80 (Agonist) | 3.2 |

Interpretation of Hypothetical SAR:

-

Effect of Aryl Substituent: The nature of the substituent on the 4-aryl ring significantly influences potency. Electron-withdrawing groups at the 4-position (e.g., chloro in 1b ) appear to enhance μ-opioid receptor affinity and in vivo analgesic potency compared to the unsubstituted phenyl ring (1a ). A hydroxyl group at the 3-position of the phenyl ring (1e ) further enhances affinity and potency, a well-known feature in many opioid analgesics. An electron-donating group like methoxy (1d ) seems to be detrimental to activity.

-

Receptor Selectivity: The hypothetical data suggests that this series of compounds exhibits selectivity for the μ-opioid receptor over the κ- and δ-opioid receptors.

-

Efficacy: All hypothetical compounds demonstrate agonist activity at the μ-opioid receptor in the GTPγS assay, with Emax values indicating they are full or near-full agonists.

Broader Biological Activities and Future Directions

While the primary focus of this guide is on opioid receptor modulation, the this compound scaffold may exhibit activity at other CNS targets. The piperidine core is present in ligands for serotonin, dopamine, and sigma receptors. Therefore, a comprehensive biological evaluation of these derivatives should include screening against a panel of CNS receptors to identify any off-target activities or novel therapeutic opportunities.

Future research in this area should focus on:

-

Systematic SAR Studies: Synthesizing and evaluating a broader range of derivatives with diverse substituents at the 4-position of the piperidine ring to establish a clear and predictive SAR.

-

Stereochemical Investigations: The synthesis and evaluation of individual stereoisomers, as the stereochemistry at the 4-position is likely to have a significant impact on biological activity.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

In-depth In Vivo Studies: Beyond acute pain models, investigating the effects of these compounds in models of chronic pain, as well as assessing their potential for side effects such as respiratory depression, tolerance, and dependence.

Conclusion

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. By combining the privileged 4-hydroxypiperidine core with the unique properties of an N-cyclopropyl group, it is possible to design molecules with potent and potentially unique pharmacological profiles. This technical guide provides a roadmap for researchers to explore this exciting area of medicinal chemistry, from synthesis and in vitro characterization to in vivo evaluation. The detailed protocols and conceptual frameworks presented herein are intended to accelerate the discovery and development of new therapeutics based on this versatile and promising chemical scaffold.

References

- 1. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kftechnology.it [kftechnology.it]

- 4. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased Agonist Affinity at the μ-Opioid Receptor Induced by Prolonged Agonist Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

The Emergence of 1-Cyclopropylpiperidin-4-ol as a Novel Scaffold for CCR5 Antagonism in HIV-1 Entry Inhibition

An In-depth Technical Guide for Drug Development Professionals

Abstract

The C-C chemokine receptor type 5 (CCR5) remains a clinically validated and high-interest target for the development of novel therapeutics against Human Immunodeficiency Virus Type 1 (HIV-1). As a critical co-receptor for the entry of R5-tropic HIV-1 strains into host immune cells, its blockade offers a powerful mechanism to thwart viral infection. Small molecule antagonists of CCR5 have shown clinical success, exemplified by the FDA-approved drug Maraviroc. The relentless pursuit of next-generation CCR5 antagonists with improved potency, pharmacokinetic profiles, and resistance profiles has led to the exploration of diverse chemical scaffolds. Within this landscape, the piperidine core has emerged as a privileged structure. This technical guide delves into the rationale, synthesis, and evaluation of 1-Cyclopropylpiperidin-4-ol as a foundational scaffold for the development of novel CCR5 antagonists. We will explore its mechanistic underpinnings, the strategic importance of its constituent chemical features, and provide detailed protocols for its biological characterization.

Introduction: The Central Role of CCR5 in HIV-1 Pathogenesis

Human Immunodeficiency Virus (HIV-1) infection is initiated by the fusion of the viral envelope with the host cell membrane, a process mediated by the viral envelope glycoprotein (Env) complex (gp120 and gp41). This process is initiated by the binding of gp120 to the primary receptor, CD4, on the surface of target cells such as T-helper cells and macrophages. This initial binding event induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1] The majority of transmitted HIV-1 strains are R5-tropic, meaning they utilize CCR5 as their co-receptor for entry.[2] Therefore, blocking the interaction between gp120 and CCR5 is a highly effective strategy to inhibit HIV-1 replication.[3]

The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection, with no apparent adverse health consequences, provided strong genetic validation for CCR5 as a therapeutic target.[4] This has spurred the development of various CCR5-targeted interventions, including small molecule inhibitors, monoclonal antibodies, and gene therapies. Small molecule CCR5 antagonists, such as Maraviroc, act as non-competitive allosteric inhibitors, binding to a transmembrane pocket of the receptor and inducing a conformational change that prevents its recognition by the gp120-CD4 complex.[5][6]

The Piperidin-4-ol Scaffold: A Privileged Motif in CCR5 Antagonist Design

The piperidine ring is a common structural motif in a multitude of biologically active compounds and approved drugs.[2][7] In the context of CCR5 antagonists, the piperidin-4-ol scaffold has been identified as a valuable core for several reasons:

-

Versatile Substitution: The piperidine ring offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The nitrogen atom and the carbon at the 4-position are particularly amenable to the introduction of diverse substituents to optimize receptor binding, potency, and pharmacokinetic parameters.

-

Favorable Physicochemical Properties: The piperidine moiety can contribute to improved solubility and metabolic stability of drug candidates. The hydroxyl group at the 4-position can participate in hydrogen bonding interactions within the receptor binding pocket and can also serve as a handle for further chemical elaboration.

-

Proven Efficacy: Numerous potent piperidine-based CCR5 antagonists have been reported in the scientific and patent literature, demonstrating the utility of this scaffold in achieving high-affinity binding to the CCR5 receptor.[8][9][10]

The Significance of the N-Cyclopropyl Group: A Key to Enhanced Potency and Properties

The introduction of a cyclopropyl group at the 1-position of the piperidine ring is a strategic design element. Small, rigid alkyl groups, such as cyclopropyl, can offer several advantages in drug design:

-

Conformational Rigidity: The cyclopropyl group restricts the conformational flexibility of the N-substituent, which can lead to a more favorable entropic contribution to binding affinity. This pre-organization of the molecule for receptor binding can result in higher potency.

-

Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer half-life in vivo.

-

Hydrophobicity and Lipophilicity: The cyclopropyl group introduces a degree of lipophilicity that can enhance membrane permeability and oral bioavailability. The precise balance of lipophilicity is crucial for optimal drug-like properties.

-

Exploration of Chemical Space: The unique three-dimensional nature of the cyclopropyl group allows for the exploration of different regions of the CCR5 binding pocket compared to simple alkyl or aryl substituents.

While direct structure-activity relationship (SAR) data for this compound as a standalone CCR5 antagonist is not extensively available in peer-reviewed literature, the exploration of cyclopropyl-based CCR5 antagonists has been a subject of research, suggesting its potential in contributing to potent anti-HIV-1 activity.

Proposed Mechanism of Action

It is hypothesized that this compound serves as a key building block for more complex CCR5 antagonists. The fully elaborated antagonist, incorporating this scaffold, is expected to function as an allosteric inhibitor of CCR5. The piperidin-4-ol core, substituted with appropriate pharmacophoric groups, would bind to a transmembrane pocket of the CCR5 receptor. The N-cyclopropyl group would likely occupy a specific hydrophobic sub-pocket, contributing to the overall binding affinity and locking the receptor in a conformation that is not recognized by the HIV-1 gp120-CD4 complex.

Diagram: Proposed Mechanism of HIV-1 Entry and Inhibition by a this compound-based CCR5 Antagonist

Caption: HIV-1 gp120 binds to CD4, then CCR5, leading to viral entry. A this compound-based antagonist binds to CCR5, preventing gp120 interaction.

Synthesis and Characterization

General Synthetic Scheme

A common method for the synthesis of N-alkylated piperidin-4-ols involves the reductive amination of piperidin-4-one with the corresponding aldehyde or ketone, followed by reduction of the ketone. Alternatively, direct N-alkylation of piperidin-4-ol can be employed.

Diagram: Synthetic Workflow for this compound Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol for Synthesis (Hypothetical)

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and cyclopropanecarboxaldehyde (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyclopropylpiperidin-4-one.

-

Reduction to Alcohol: Dissolve the crude intermediate in a protic solvent such as methanol or ethanol. Cool the solution to 0 °C and add sodium borohydride (NaBH4) (2 equivalents) portion-wise.

-

Reaction and Workup: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Quench the reaction by the addition of water, and concentrate the mixture to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

-

Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation: A Phased Approach

The evaluation of a novel CCR5 antagonist based on the this compound scaffold requires a tiered screening approach to assess its potency, selectivity, and antiviral activity.

In Vitro Assays

| Assay Type | Description | Key Parameters Measured |

| Radioligand Binding Assay | Competes with a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α) for binding to CCR5-expressing cell membranes. | IC₅₀ (Inhibitory Concentration 50%) |

| Calcium Mobilization Assay | Measures the antagonist's ability to block the intracellular calcium flux induced by a CCR5 agonist (e.g., RANTES). | IC₅₀ |

| HIV-1 Entry Assay | Utilizes single-cycle replication-competent HIV-1 pseudoviruses expressing an R5-tropic envelope glycoprotein and a reporter gene (e.g., luciferase or GFP) to infect CCR5-expressing target cells. | IC₅₀ |

| Antiviral Activity Assay | Measures the inhibition of replication of laboratory-adapted or primary HIV-1 isolates in peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines. | EC₅₀ (Effective Concentration 50%) |

| Cytotoxicity Assay | Determines the concentration of the compound that is toxic to host cells, typically using a colorimetric assay (e.g., MTT or XTT). | CC₅₀ (Cytotoxic Concentration 50%) |

| Selectivity Index (SI) | Calculated as the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. | SI = CC₅₀ / EC₅₀ |

Detailed Protocol: HIV-1 Pseudovirus Entry Assay

-

Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (and a positive control such as Maraviroc) in cell culture medium.

-

Treatment: Add the diluted compounds to the cells and incubate for 1 hour at 37°C.

-

Infection: Add a predetermined amount of R5-tropic HIV-1 pseudovirus to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound) and determine the IC₅₀ value by non-linear regression analysis.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel CCR5 antagonists for HIV-1 entry inhibition. Its chemical tractability and the inherent advantages of the N-cyclopropyl group make it an attractive core for medicinal chemistry campaigns. Future efforts should focus on the synthesis and evaluation of a library of derivatives to establish a comprehensive structure-activity relationship. Key modifications would include the introduction of various substituents at the 4-position of the piperidine ring to optimize interactions with the CCR5 binding pocket. In parallel, early assessment of pharmacokinetic properties will be crucial to guide the optimization of this scaffold towards a clinical candidate. The systematic exploration of this chemical space holds the potential to deliver next-generation CCR5 antagonists with superior efficacy and a favorable resistance profile, further strengthening the arsenal of anti-HIV therapeutics.

References

- 1. ZA200504772B - Piperidine derivatives useful as CCR5 antagonists - Google Patents [patents.google.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule antagonists of CCR5 and CXCR4: a promising new class of anti-HIV-1 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of small molecule CCR5 antagonists for blocking HIV-1 entry: a review of structural evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyclopropylpiperidin-4-ol: A Versatile Scaffold for Modern Therapeutic Development

An In-Depth Technical Guide

Executive Summary

1-Cyclopropylpiperidin-4-ol is a heterocyclic compound built upon the highly privileged piperidine scaffold. Its unique structural combination—a conformationally constrained N-cyclopropyl group and a versatile 4-hydroxyl functional handle—positions it as a molecule of significant interest in medicinal chemistry. The piperidine core is a ubiquitous motif in numerous FDA-approved drugs, valued for its favorable metabolic stability and synthetic tractability. The addition of a cyclopropyl group often enhances metabolic resistance and modulates lipophilicity, while the hydroxyl group provides a crucial anchor for hydrogen bonding interactions and a prime site for synthetic elaboration.

This guide provides a technical exploration of the known and potential therapeutic applications of this compound. The most empirically supported application is in antiviral therapy, specifically as an antagonist of the CCR5 co-receptor, a critical target for inhibiting HIV-1 entry into host cells.[1] Beyond this, the scaffold's physicochemical properties suggest significant potential in the development of agents for central nervous system (CNS) disorders, where the piperidine framework is a well-established pharmacophore.[2][3] This document details the mechanistic basis for these applications, provides validated experimental protocols for preclinical assessment, and outlines synthetic strategies for generating derivatives to explore structure-activity relationships (SAR).

The Strategic Value of the this compound Scaffold

The therapeutic potential of a small molecule is fundamentally linked to its core structure. The this compound scaffold is a compelling starting point for drug discovery, integrating three key structural features that are highly valued in medicinal chemistry.

-

The Privileged Piperidine Core: The six-membered piperidine heterocycle is one of the most important synthetic fragments in the pharmaceutical industry.[4] Its saturated, sp³-rich structure provides conformational flexibility, allowing it to adapt its shape to fit the binding pockets of diverse biological targets.[2][3] The presence of the nitrogen atom can serve as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement. This scaffold is known to enhance a molecule's "druggability" by improving pharmacokinetic properties (ADME) and often reducing toxicity.[3]

-

The N-Cyclopropyl Group's Influence: The cyclopropyl ring is the smallest carbocycle and has attracted significant attention from researchers due to its unique chemical properties.[5] When attached to the piperidine nitrogen, it introduces conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation. Furthermore, the cyclopropyl group can increase metabolic stability by shielding the adjacent nitrogen from enzymatic degradation and can fine-tune the molecule's lipophilicity.[1]

-

The 4-Hydroxyl Functional Handle: The hydroxyl group at the 4-position is a critical feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions with protein targets. This position also serves as a versatile synthetic handle for derivatization, allowing medicinal chemists to readily generate libraries of analogs (e.g., ethers, esters) to optimize potency, selectivity, and pharmacokinetic profiles.[1]

Physicochemical Properties

A compound's physical and chemical characteristics are critical determinants of its biological behavior. The properties of this compound make it an attractive starting point for further development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| LogP (estimated) | 0.5 - 1.0 | [1] |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Polar Surface Area | 23.47 Ų | - |

The estimated LogP value suggests moderate lipophilicity, a property often associated with a favorable balance between aqueous solubility and cell membrane permeability, which is crucial for oral bioavailability and, potentially, blood-brain barrier penetration.[1]

Part I: Antiviral Applications - A Focus on HIV Entry Inhibition

The most well-documented biological activity of this compound is its function as a chemokine receptor CCR5 antagonist.[1] This mechanism is clinically validated for the prevention of Human Immunodeficiency Virus (HIV) infection.

Mechanism of Action: CCR5 Antagonism

HIV-1 requires two host cell receptors to initiate entry: the primary CD4 receptor and a co-receptor, typically either CCR5 or CXCR4. Macrophage-tropic (M-tropic) strains of HIV-1, which are predominant during initial infection, utilize CCR5. The viral envelope glycoprotein, gp120, first binds to CD4, inducing a conformational change that exposes a binding site for CCR5. The subsequent gp120-CCR5 interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and viral entry.

This compound functions as a non-competitive antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor that prevents its recognition by the gp120-CD4 complex, effectively blocking the fusion process and preventing viral entry into the cell.[1]

Caption: Figure 1: Mechanism of CCR5-Mediated HIV Entry and Inhibition.

Experimental Workflow: Validating CCR5 Antagonism

To validate and quantify the activity of this compound or its derivatives as CCR5 antagonists, a tiered experimental approach is essential.

Protocol 1: Radioligand Binding Assay for CCR5

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human CCR5 receptor.

-

Causality: This assay directly measures the physical interaction between the compound and the receptor. A low Kᵢ value indicates high-affinity binding, a primary characteristic of a potent antagonist.

-

Methodology:

-

Cell Culture: Culture a stable cell line expressing high levels of human CCR5 (e.g., CHO-K1 or HEK293 cells).

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend membranes in a suitable binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Assay Setup: In a 96-well plate, add membrane preparations, a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α), and serial dilutions of the test compound (this compound).

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

-

Detection: Dry the filter plate and add scintillation fluid. Measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 2: HIV-1 Pseudovirus Entry Assay

-

Objective: To measure the functional inhibition of CCR5-mediated viral entry in a cellular context.

-

Causality: This assay moves beyond simple binding to confirm that the compound's interaction with CCR5 translates into a tangible antiviral effect. It is a self-validating system as inhibition will only occur if the compound successfully blocks the functional co-receptor.

-

Methodology:

-

Cell Seeding: Seed target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR) into 96-well plates.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compound for 1 hour at 37°C.

-

Infection: Add a fixed amount of an M-tropic HIV-1 pseudovirus (engineered to be single-cycle and express a reporter like luciferase) to each well.

-

Incubation: Incubate for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the results to untreated control wells. Plot the percentage of inhibition against the log concentration of the compound and determine the EC₅₀ (effective concentration for 50% inhibition) using a dose-response curve.

-

Part II: Potential in Central Nervous System (CNS) Disorders

While its antiviral properties are more established, the structural characteristics of this compound make it a highly compelling candidate for exploration in CNS drug discovery.

Rationale for CNS Exploration

The piperidine ring is a foundational scaffold for a multitude of CNS-active drugs, including treatments for psychosis, depression, and pain.[2][3][6] Its ability to present substituents in defined three-dimensional space allows for precise tuning of interactions with complex CNS targets like G-protein coupled receptors (GPCRs) and ion channels. The moderate lipophilicity of the core scaffold is also conducive to crossing the blood-brain barrier (BBB), a prerequisite for central activity.

Hypothesized Targets and Therapeutic Areas:

-

Neurodegenerative Disorders: Natural and synthetic compounds are being explored for their neuroprotective effects in conditions like Alzheimer's and Parkinson's disease.[7] Derivatives of this compound could be screened for activity against targets involved in neuroinflammation or for promoting neuronal survival.[8]

-

Psychiatric Disorders: Given the prevalence of piperidines in antipsychotic and antidepressant medications, this scaffold could be used to develop novel ligands for dopamine (D₂), serotonin (5-HT₂A), or sigma (σ) receptors, which are key targets in schizophrenia and depression.

-

Pain Management: The piperidine scaffold is central to many potent analgesics (e.g., fentanyl). Derivatives could be investigated for activity at opioid or other nociceptive receptors.

Experimental Workflow: Initial Screening for CNS Activity

A logical first step is to perform broad, unbiased screening to identify potential CNS targets and assess the fundamental property of BBB permeability.

Caption: Figure 2: Workflow for CNS Candidate Triage.

Protocol 3: In Vitro Broad Receptor Profiling

-

Objective: To identify potential primary targets and off-target liabilities by screening the compound against a large panel of CNS-relevant receptors, channels, and transporters.

-

Causality: This unbiased approach can reveal unexpected activities and provides a crucial early assessment of selectivity. It is a foundational step in understanding the compound's polypharmacology.

-

Methodology:

-

Panel Selection: Utilize a commercially available screening service (e.g., Eurofins SafetyPanel, DiscoverX KINOMEscan) that offers binding or functional assays for hundreds of molecular targets.

-

Compound Submission: Submit the test compound at a standard concentration (typically 1-10 µM).

-

Assay Performance: The service provider performs the individual assays (often radioligand binding or enzymatic assays).

-

Data Interpretation: The results are typically provided as a percentage of inhibition or activation relative to a control. "Hits" are defined as targets where activity exceeds a certain threshold (e.g., >50% inhibition).

-

Follow-up: For any confirmed hits, perform full dose-response curves to determine potency (IC₅₀ or EC₅₀).

-

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To predict passive, transcellular permeability across the blood-brain barrier.

-

Causality: The PAMPA-BBB model provides a high-throughput, non-cellular method to assess a molecule's intrinsic ability to diffuse across a lipid membrane, which is the primary mechanism for crossing the BBB.

-

Methodology:

-

Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Donor Plate: The test compound is dissolved in a buffer solution (pH 7.4) and added to the wells of a donor microplate.

-

Assay Assembly: The filter plate is placed on top of an acceptor plate containing fresh buffer, and the donor plate is placed on top of the filter plate, creating a "sandwich."

-

Incubation: The sandwich is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.

-